alpha-Methyl-2-furanethanol
Overview
Description
Alpha-Methyl-2-furanethanol is a chemical compound with the CAS Number: 66040-54-8 and a molecular weight of 126.16 . Its IUPAC name is 1-(2-furyl)-2-propanol . It is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of this compound is C7H10O2 . The InChI code is 1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 126.15 . It is a colorless to yellow liquid . The storage temperature is +4C .Scientific Research Applications
1. Biomass-Derived Solvent in Organic Chemistry
Alpha-Methyl-2-furanethanol, a derivative of 2-Methyltetrahydrofuran (2-MeTHF), shows promise in organic chemistry as a biomass-derived solvent. Its low miscibility with water, high boiling point, and remarkable stability compared to other cyclic-based solvents make it ideal for applications in syntheses involving organometallics, organocatalysis, and biotransformations. Industries are exploring its use in various synthetic procedures due to its environmental benefits and excellent results in preliminary toxicology assessments for pharmaceutical chemistry applications (Pace et al., 2012).
2. Characterization of Grape Derivatives
This compound has been used in the rapid determination of aromatic compounds in grape juice, wine, and Brazilian grape nectars. Its detection via GC-MS has enabled the characterization of these products, contributing significantly to understanding their aroma profiles and the impact of various grape varieties on these products (Dutra et al., 2018).
3. Biobased Furanoate Polyesters for Packaging
In the development of biobased polyesters for food packaging, this compound derivatives are used as monomers. These polyesters, such as poly(methyl-propylene furanoate), exhibit useful structural characteristics and thermal behaviors for packaging applications. The use of furanoate polyesters highlights the potential of renewable resources in creating environmentally friendly packaging materials (Terzopoulou et al., 2017).
4. Catalytic Conversion in Biorefinery Processes
In biorefinery processes, this compound is involved in the catalytic conversion of biomass-derived compounds. For instance, its derivative, methyl levulinate, is synthesized from furfural in an environmentally friendly process using bi-functional catalysts. This process highlights the efficiency and potential of using this compound derivatives in sustainable chemical synthesis (Chen et al., 2018).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mechanism of Action
Target of Action
Alpha-Methyl-2-furanethanol is a chemical compound with the molecular formula C7H10O2 The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
Furanic compounds, to which this compound belongs, are known to be involved in various biological transformations . These transformations can lead to the production of a variety of biomass-derived furans, which have numerous applications in the synthesis of new fuels and polymer precursors .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of alpha-Methyl-2-furanethanol are not fully understood due to limited research. It is known that chemical compounds can interact with enzymes, proteins, and other biomolecules in the body. These interactions can influence biochemical reactions, potentially altering the function and behavior of cells .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models
Properties
IUPAC Name |
1-(furan-2-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFZSINXOZLDPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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